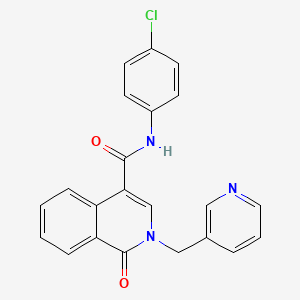
N-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H16ClN3O2 and its molecular weight is 389.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article details its biological activity, synthesis, and potential therapeutic applications based on existing literature.
This compound belongs to the isoquinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The synthesis of this compound typically involves multi-step organic reactions, including methods such as Suzuki–Miyaura coupling. The final product is usually purified through techniques like chromatography and crystallization to ensure high yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. However, it showed only weak to moderate activity against other tested strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Anticancer Properties
The compound has also been investigated for its anticancer potential . It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells. Specific studies have highlighted its effectiveness against certain cancer cell lines, suggesting a role in cancer chemotherapy .
Enzyme Inhibition
This compound has been noted for its ability to inhibit specific enzymes. Notably, it has demonstrated strong inhibitory effects against urease and acetylcholinesterase, which are critical targets in the treatment of various diseases, including infections and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antibacterial Screening : A study conducted on synthesized isoquinoline derivatives found that compounds similar to this compound exhibited strong antibacterial activity against multiple strains, reinforcing its potential as an antimicrobial agent .
- Anticancer Efficacy : In vitro studies revealed that this compound could induce apoptosis in specific cancer cell lines. The mechanism involved the activation of caspases, which are essential for programmed cell death .
- Enzyme Inhibition Studies : Research focusing on enzyme interactions indicated that this compound effectively inhibited urease activity, which is crucial for the survival of certain pathogens. This inhibition could lead to novel therapeutic approaches for treating infections caused by urease-producing bacteria .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-7-9-17(10-8-16)25-21(27)20-14-26(13-15-4-3-11-24-12-15)22(28)19-6-2-1-5-18(19)20/h1-12,14H,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYDWUQHJMESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














